4-(Chlorodifluoromethoxy)aniline CAS 39065-95-7 properties
4-(Chlorodifluoromethoxy)aniline CAS 39065-95-7 properties
An In-depth Technical Guide to 4-(Chlorodifluoromethoxy)aniline (CAS 39065-95-7)
Introduction: A Versatile Fluorinated Building Block
4-(Chlorodifluoromethoxy)aniline is a specialized aromatic amine that has garnered significant interest in the fields of medicinal chemistry and agrochemical synthesis.[1] Its unique structural feature, the chlorodifluoromethoxy (-OCF₂Cl) group, imparts distinct physicochemical properties that are highly sought after in the design of bioactive molecules. This moiety can enhance metabolic stability, improve membrane permeability, and modulate the electronic character of the parent aniline, making it a valuable synthon for introducing fluorine into complex target structures.
This guide provides a comprehensive overview of 4-(chlorodifluoromethoxy)aniline, intended for researchers and development scientists. We will delve into its core properties, provide a detailed synthesis protocol, explore its applications as a key intermediate, and outline critical safety and handling procedures. The causality behind experimental choices and the significance of its structural attributes in modern chemical design will be emphasized throughout.
Physicochemical and Spectroscopic Profile
The compound is typically a pale-yellow to brown liquid under standard conditions.[2] Its properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
Table 1: Physicochemical Properties of 4-(Chlorodifluoromethoxy)aniline
| Property | Value | Source |
| CAS Number | 39065-95-7 | [1] |
| Molecular Formula | C₇H₆ClF₂NO | [1][3][4] |
| Molecular Weight | 193.58 g/mol | [4] |
| Physical Form | Liquid | [5] |
| Boiling Point | 231.9°C at 760 mmHg | |
| Flash Point | 94°C | |
| Purity | Typically ≥96% | [1] |
| Storage | 2-8°C, protect from light | [6][7] |
| IUPAC Name | 4-[chloro(difluoro)methoxy]aniline | [4] |
| InChI Key | QDTUQGSYECRXDO-UHFFFAOYSA-N | [2] |
Anticipated Spectroscopic Signatures
While raw spectral data requires experimental acquisition, the structure of 4-(chlorodifluoromethoxy)aniline allows for the confident prediction of its key spectroscopic features.
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¹H NMR: The aromatic region is expected to show a classic AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: Six distinct signals are anticipated: four for the aromatic carbons (two protonated, two quaternary) and one for the unique -OCF₂Cl carbon, which would exhibit splitting due to coupling with the fluorine atoms.
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FT-IR: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). Strong absorptions corresponding to C-O, C-F, and C-Cl bonds are also expected, along with characteristic aromatic C-H and C=C stretching bands.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 193. The isotopic pattern of this peak would be crucial for confirmation, showing a characteristic (M+2) peak approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
Synthesis Protocol: A Multi-Step Pathway
The preparation of 4-(chlorodifluoromethoxy)aniline is a robust multi-step synthesis, beginning with a more common starting material and sequentially introducing the required functional groups. A common and scalable route is outlined in patent literature.[8][9] This process involves fluorination, nitration, and subsequent reduction.
Caption: Synthetic workflow for 4-(chlorodifluoromethoxy)aniline.
Step-by-Step Methodology
Step 1: Selective Fluorination of Trichloromethoxybenzene
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Rationale: This initial step is critical for installing the fluorine atoms. Using hydrogen fluoride (HF) allows for a controlled, selective exchange of chlorine for fluorine on the methoxy group. An appropriate catalyst is necessary to facilitate this transformation without promoting unwanted side reactions on the aromatic ring.
-
Procedure:
-
Charge a suitable pressure reactor with trichloromethoxybenzene and the selected fluorination catalyst.
-
Cool the reactor and carefully introduce anhydrous hydrogen fluoride.
-
Seal the reactor and gradually heat to the target reaction temperature, monitoring the internal pressure.
-
Maintain the reaction until conversion is complete (monitored by GC).
-
Cool the reactor, vent residual HF, and carefully quench the reaction mixture.
-
Extract the product, chlorodifluoromethoxybenzene, with an organic solvent, wash, and purify by distillation.
-
Step 2: Nitration of Chlorodifluoromethoxybenzene
-
Rationale: The introduction of a nitro group is a prerequisite for forming the aniline. The use of a mixed acid (sulfuric and nitric acid) is a classic and highly effective method for the nitration of moderately deactivated aromatic rings. The chlorodifluoromethoxy group is primarily a para-director, leading to the desired 4-nitro isomer in high yield.
-
Procedure:
-
Charge a reactor with concentrated sulfuric acid and cool to 0-5°C.
-
Add chlorodifluoromethoxybenzene dropwise while maintaining the low temperature.
-
Prepare the nitrating mixture (concentrated H₂SO₄ and HNO₃) and add it slowly to the main reactor, ensuring the temperature does not exceed the specified limit.[8]
-
After the addition is complete, allow the reaction to stir until completion.
-
Carefully pour the reaction mixture over ice and water.
-
The solid or oil that separates is the 4-(chlorodifluoromethoxy)nitrobenzene intermediate. Isolate it by filtration or extraction, wash thoroughly to remove residual acid, and dry.
-
Step 3: Hydrogenation Reduction of the Nitro Intermediate
-
Rationale: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean conversion. Catalysts like palladium on carbon (Pd/C) are highly effective for this transformation.
-
Procedure:
-
Charge a hydrogenation vessel with the 4-(chlorodifluoromethoxy)nitrobenzene intermediate, a suitable solvent (e.g., ethanol, ethyl acetate), and the hydrogenation catalyst (e.g., 5-10% Pd/C).[9]
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure.
-
Stir the mixture vigorously. The reaction is often exothermic and may require cooling to maintain the target temperature.
-
Monitor the reaction by hydrogen uptake or TLC/GC analysis.
-
Once complete, vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude 4-(chlorodifluoromethoxy)aniline.
-
Purify the final product, typically by vacuum distillation, to achieve the desired purity.
-
Applications in Drug Discovery and Agrochemicals
The true value of 4-(chlorodifluoromethoxy)aniline lies in its role as a key building block.[1] The aniline functional group serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, diazotization, and various cross-coupling reactions.
Oncology Research
This compound is a documented intermediate in the synthesis of potent anti-cancer agents.[8][9] Specifically, it has been utilized in the creation of small-molecule inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2).[6][8][9] These receptors are crucial mediators of angiogenesis, the process of forming new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR, these drugs can effectively starve tumors of their blood supply.
Caption: Role as a building block in drug discovery.
Agrochemical Innovation
In the agricultural sector, the introduction of fluorinated moieties is a well-established strategy for enhancing the efficacy and stability of pesticides. 4-(Chlorodifluoromethoxy)aniline serves as a precursor for modern insecticides and herbicides.[1][10] The chlorodifluoromethoxy group can improve the compound's environmental persistence and biological activity, leading to more effective crop protection solutions.[10]
Safety and Handling
As a halogenated aromatic amine, 4-(chlorodifluoromethoxy)aniline must be handled with appropriate care. It is classified as harmful and an irritant.[4]
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Consolidated from multiple safety data sheets.[3][5][11]
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][11]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3][11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][11]
-
-
Storage and Disposal: Store in a tightly sealed container in a dry, cool, and dark place.[7] Disposal should be in accordance with local, state, and federal regulations. Do not let the product enter drains.[3][11]
References
- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
MSDS of 4-(Chlorodifluoromethoxy)aniline. Capot Chemical. [Link]
- CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
-
4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793. PubChem. [Link]
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CAS No : 39065-95-7 | Product Name : 4-Chlorodifluoromethoxyaniline. Pharmaffiliates. [Link]
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4-(Chlorodifluoromethoxy)aniline | CAS#:39065-95-7. Chemsrc. [Link]
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Safety Data Sheet - 4-(Chlorodifluoromethoxy)aniline. Angene Chemical. [Link]
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4-Chloro-3-(trifluoromethyl)aniline - Spectrum. SpectraBase. [Link]
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4-(chlorodifluoromethoxy)aniline,CAS No.39065-95-7. Changzhou Guiding Bio-tech Co., Ltd. [Link]
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Leveraging 4-[Chloro(difluoro)methoxy]aniline for Agrochemical Innovation. Synbo Sciences. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Library of Medicine. [Link]
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FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. PubMed, National Library of Medicine. [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison, Department of Chemistry. [Link]
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